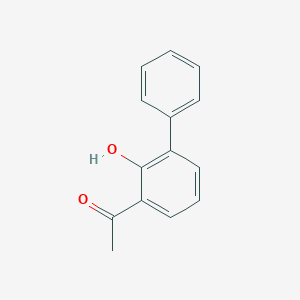

1-(2-Hydroxybiphenyl-3-YL)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-3-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAXOKMMRIWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10529818 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21424-82-8 | |

| Record name | 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10529818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Executive Summary

1-(2-Hydroxybiphenyl-3-YL)ethanone, a substituted aromatic ketone, represents a compelling molecular scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone, a phenolic hydroxyl group, and a reactive acetyl moiety, offers multiple avenues for synthetic modification and targeted molecular design. This guide provides a comprehensive analysis of its chemical identity, physicochemical properties, and spectroscopic signature. We delve into the mechanistic nuances of its synthesis, highlighting the challenges of classical methods like Friedel-Crafts acylation and proposing the Fries rearrangement as a more strategic and efficient alternative. Furthermore, this document outlines the compound's key reactive sites, suggests pathways for derivatization, and provides validated experimental protocols for its analysis, handling, and storage. This guide is intended to serve as a foundational resource for researchers aiming to leverage this versatile molecule in drug discovery programs and advanced material applications.

Introduction to Biphenyl Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in modern drug discovery, prized for its conformational flexibility and its ability to engage with biological targets through hydrophobic and π-stacking interactions. The rotational freedom around the central C-C single bond allows biphenyl-containing molecules to adopt specific, low-energy conformations required for optimal binding to protein active sites. This structural feature is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other important therapeutic agents[1]. The introduction of hydroxyl and acetyl groups, as seen in this compound, further enhances its utility by providing key hydrogen bonding and derivatization points, making it a valuable building block for creating libraries of novel compounds for fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies[2][3].

Chemical Identity and Physicochemical Properties

This compound is systematically identified by its IUPAC name, 1-(2-hydroxy-3-phenylphenyl)ethanone. Its core structure consists of a biphenyl system where one ring is substituted with a hydroxyl group at the 2-position and an acetyl group at the 3-position.[4]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(2-hydroxy-3-phenylphenyl)ethanone | PubChem[4] |

| Synonyms | 3-Aceto-2-hydroxybiphenyl, 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethanone | PubChem[4] |

| CAS Number | 21424-82-8 | PubChem[4] |

| Molecular Formula | C₁₄H₁₂O₂ | PubChem[4] |

| Molecular Weight | 212.24 g/mol | PubChem[4] |

| XLogP3 (Computed) | 3.4 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

| Exact Mass | 212.08373 g/mol | PubChem[4] |

| Melting/Boiling Point | Data not publicly available | - |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly accessible databases, which is common for specialized research chemicals.

Spectroscopic Profile and Structural Elucidation

3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show:

-

Phenolic Hydroxyl (-OH): A broad singlet far downfield, typically >10 ppm, due to strong intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen.

-

Aromatic Protons: A complex multiplet region between 7.0 and 8.0 ppm integrating to 8 protons. The protons on the acetyl-substituted ring will exhibit distinct splitting patterns influenced by their ortho, meta, and para relationships.

-

Acetyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm, integrating to 3 protons.[6]

3.2 ¹³C NMR Spectroscopy (Expected) The ¹³C NMR spectrum should display 14 distinct signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm.

-

Aromatic Carbons: Multiple signals between 115 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~155-160 ppm), while the carbon attached to the acetyl group will also be significantly downfield.

-

Methyl Carbon (-CH₃): An upfield signal around 25-30 ppm.

3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum will be characterized by key absorption bands:

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, indicative of a strongly hydrogen-bonded phenol.

-

C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹, shifted to a lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹.

3.4 Mass Spectrometry (MS) (Expected) Under Electron Ionization (EI), the mass spectrum would likely show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 212.

-

Key Fragments: A significant peak at m/z = 197 ([M-CH₃]⁺) resulting from the loss of a methyl radical. Another characteristic fragment would be at m/z = 169, corresponding to the loss of the entire acetyl group ([M-COCH₃]⁺). Fragmentation patterns typical of the biphenyl core would also be observed.[7]

Synthetic Strategies and Mechanistic Considerations

The synthesis of ortho-hydroxyacetophenones, particularly on a sterically hindered biphenyl scaffold, presents unique challenges. A direct Friedel-Crafts acylation of 3-phenylphenol is often inefficient.

4.1 The Challenge of Friedel-Crafts Acylation Attempting a direct acylation of 3-phenylphenol with acetyl chloride and a Lewis acid (e.g., AlCl₃) is problematic for two primary reasons[8]:

-

Catalyst Deactivation: The phenolic hydroxyl group's lone pair electrons readily coordinate with the Lewis acid catalyst, forming an inactive complex. This deactivates both the catalyst and the aromatic ring towards electrophilic substitution.[8]

-

Competing O-Acylation: The phenolic oxygen is a potent nucleophile and can be acylated faster than the aromatic ring (C-acylation), leading to the formation of the undesired phenyl ester byproduct and consuming the starting material.[8]

4.2 Recommended Synthetic Route: The Fries Rearrangement A more robust and field-proven strategy involves a two-step sequence utilizing the Fries Rearrangement. This method cleverly circumvents the issues of direct acylation by first intentionally forming the O-acylated intermediate, which is then rearranged to the desired C-acylated product.[8]

Caption: Proposed synthetic workflow via the Fries Rearrangement.

4.3 Causality Behind Experimental Choices

-

Step 1 (Esterification): 3-Phenylphenol[9] is first converted to 3-phenylphenyl acetate. Using a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct, driving the reaction to completion. This step is typically high-yielding and straightforward.

-

Step 2 (Fries Rearrangement): The ester is heated with a Lewis acid. The reaction mechanism involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. The ortho-product is often favored at higher temperatures, while the para-product can be favored at lower temperatures. The resulting ortho- and para-isomers can then be separated by column chromatography. This approach transforms the problematic O-acylation side reaction of the Friedel-Crafts pathway into a productive intermediate step.

Chemical Reactivity and Potential for Derivatization

The molecule possesses three primary sites for chemical modification, making it an excellent platform for building a diverse chemical library for screening.

Caption: Key reactive sites for chemical derivatization.

-

Site A (Phenolic OH): This site is ideal for Williamson ether synthesis to introduce varied alkyl or aryl side chains, or for esterification to produce prodrugs.

-

Site B (Acetyl Group): The carbonyl can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions (e.g., aldol) to extend the carbon skeleton.

-

Site C (Aromatic Rings): The rings can undergo further electrophilic aromatic substitution, such as nitration or halogenation, although reaction conditions must be carefully controlled to manage regioselectivity.

Applications in Drug Discovery and Materials Science

The structural motif of this compound is highly relevant to contemporary research.

-

Drug Discovery: As a "fragment," this molecule combines key pharmacophoric features (hydrogen bond donor/acceptor, aromatic/hydrophobic region) that can be used to probe the binding pockets of proteins[3]. It serves as an excellent starting point for optimization, where modifications at Sites A, B, and C can systematically explore the chemical space to improve potency and selectivity against targets like kinases, proteases, or MCR-1 inhibitors[10].

-

Materials Science: The phenolic and biphenyl components suggest potential applications as an antioxidant, a monomer for specialty polymers, or as a precursor for ligands used in catalysis.

Experimental Protocols

7.1 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC) This protocol is a self-validating system for determining the purity of synthesized batches.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Equilibration: Equilibrate the column with 50% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

-

Perform a 1:10 dilution in a 50:50 Water:Acetonitrile mixture for a final concentration of 100 µg/mL.

-

-

Chromatographic Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C.

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

-

Gradient Elution:

-

0-2 min: Hold at 50% B.

-

2-12 min: Linear gradient from 50% to 95% B.

-

12-14 min: Hold at 95% B.

-

14-14.1 min: Return to 50% B.

-

14.1-17 min: Hold at 50% B (re-equilibration).

-

-

-

Data Analysis & Trustworthiness Check:

-

The purity is calculated based on the area percentage of the main peak.

-

System Suitability: A blank (50:50 Water:ACN) should be run first to ensure no carryover. The retention time of the main peak should be reproducible within a ±2% window across multiple injections.

-

Peak Shape: The main peak should have a tailing factor between 0.9 and 1.5 to ensure good chromatographic performance.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

-

Handling: As with many phenolic compounds, it should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from light and oxidizing agents. The container should be tightly sealed to prevent degradation.

Conclusion

This compound is more than a simple chemical entity; it is a strategic platform for innovation in science. Its well-defined chemical properties, coupled with a challenging but manageable synthesis, make it a valuable tool for chemists. The insights provided in this guide—from its predicted spectroscopic signature to the rationale behind its synthesis and derivatization—are designed to empower researchers to unlock its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13224008, this compound. PubChem. Retrieved from [Link]

-

ChemSynthesis (2024). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. ChemSynthesis.com. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13625346, 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

-

Wiley (n.d.). 3'-Acetyl-2-nitrobiphenyl. SpectraBase. Retrieved from [Link]

-

PrepChem (2023). Synthesis of 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone. PrepChem.com. Retrieved from [Link]

-

Genc, N., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Retrieved from [Link]

-

Scott, K. A., et al. (2022). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. Retrieved from [Link]

-

MySkinRecipes (n.d.). 3′-Acetyl-biphenyl-2-carboxylic acid. MySkinRecipes. Retrieved from [Link]

-

Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Retrieved from [Link]

-

Mohebbi, A., et al. (2023). A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study. PLOS ONE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. PubChem. Retrieved from [Link]

-

Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11381, 3-Phenylphenol. PubChem. Retrieved from [Link]

Sources

- 1. 3′-Acetyl-biphenyl-2-carboxylic acid [myskinrecipes.com]

- 2. Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study | PLOS One [journals.plos.org]

- 4. This compound | C14H12O2 | CID 13224008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 1-(2-hydroxy-3-methoxy-phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Phenylphenol | C12H10O | CID 11381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-hydroxybiphenyl-3-yl)ethanone, a valuable hydroxyaryl ketone intermediate in the fields of pharmaceutical and materials science. The primary focus of this document is the strategic application of the Fries rearrangement, a robust and well-established method for the ortho-acylation of phenols. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the selection of reagents and reaction conditions to achieve optimal regioselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound, a substituted biphenyl derivative, represents a key structural motif in the synthesis of a variety of complex organic molecules. Hydroxyaryl ketones, in general, are crucial intermediates in the production of numerous pharmaceuticals.[1] The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of the hydroxyl and acetyl groups on the biphenyl backbone of this compound provides multiple points for further functionalization, making it a versatile building block for the synthesis of novel therapeutic agents and advanced materials.

The synthesis of such specific ortho-acylphenols presents a unique chemical challenge. Direct Friedel-Crafts acylation of phenols often leads to a mixture of O-acylated (ester) and C-acylated (ketone) products, with the ester frequently being the kinetically favored product. To overcome this, a two-step approach involving the initial formation of a phenolic ester followed by a rearrangement reaction is often employed. The Fries rearrangement is the cornerstone of this strategy, allowing for the conversion of a phenolic ester to the thermodynamically more stable hydroxyaryl ketone.[2] This guide will provide a detailed exploration of this synthetic pathway.

The Core Synthetic Pathway: A Two-Step Approach

The most efficient and widely recognized pathway for the synthesis of this compound involves a two-step sequence:

-

Esterification: The formation of 2-phenylphenyl acetate from 2-phenylphenol.

-

Fries Rearrangement: The ortho-selective rearrangement of 2-phenylphenyl acetate to yield the target molecule, this compound.

This strategic sequence allows for precise control over the introduction of the acetyl group onto the desired position of the biphenyl ring system.

Step 1: Synthesis of 2-Phenylphenyl Acetate (The Precursor)

The initial step involves the esterification of 2-phenylphenol with an acetylating agent. Acetyl chloride is a common and effective choice for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenolic hydroxyl group of 2-phenylphenol attacks the electrophilic carbonyl carbon of acetyl chloride. The use of a mild base, such as pyridine, is often employed to neutralize the hydrochloric acid byproduct and to catalyze the reaction.

Experimental Protocol: Synthesis of 2-Phenylphenyl Acetate

-

Materials:

-

2-Phenylphenol

-

Acetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylphenol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylphenyl acetate.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Step 2: The Ortho-Selective Fries Rearrangement

The cornerstone of this synthesis is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[3] The reaction is highly regioselective, and the choice of reaction conditions can favor the formation of either the ortho or para isomer.[1]

Mechanism and Rationale for Ortho-Selectivity:

The Fries rearrangement is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring.

The regioselectivity of the Fries rearrangement is primarily influenced by temperature:

-

Low Temperatures: Favor the formation of the para-isomer, which is the kinetically controlled product.

-

High Temperatures: Favor the formation of the ortho-isomer, the thermodynamically more stable product. The stability of the ortho-isomer is attributed to the formation of a stable bidentate chelate complex between the aluminum chloride and the resulting ortho-hydroxyaryl ketone.

For the synthesis of this compound, the desired product is the ortho-isomer. Therefore, the reaction is typically carried out at elevated temperatures.

Experimental Protocol: Ortho-Fries Rearrangement of 2-Phenylphenyl Acetate

-

Materials:

-

2-Phenylphenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (anhydrous, as solvent)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under anhydrous conditions

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add anhydrous aluminum chloride (2.5 equivalents).

-

Carefully add anhydrous nitrobenzene to the flask.

-

Heat the mixture to 160-165 °C in an oil bath.

-

Slowly add 2-phenylphenyl acetate (1 equivalent) to the hot, stirred suspension.

-

Maintain the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.

-

The nitrobenzene can be removed by steam distillation.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Data Presentation and Characterization

Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Esterification | 2-Phenylphenol, Acetyl Chloride, Pyridine | Dichloromethane | 0 to RT | 2-4 | >90 |

| 2 | Fries Rearrangement | 2-Phenylphenyl Acetate, AlCl₃ | Nitrobenzene | 160-165 | 1-2 | 60-70 (ortho-isomer) |

Physicochemical and Spectroscopic Data of this compound

-

Molecular Formula: C₁₄H₁₂O₂

-

Molecular Weight: 212.24 g/mol [4]

-

Appearance: Off-white to pale yellow solid

-

CAS Number: 21424-82-8[4]

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~12.5 (s, 1H, -OH), 7.6-7.2 (m, 8H, Ar-H), 2.6 (s, 3H, -COCH₃). The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group.

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~204 (-C=O), ~162 (C-OH), ~140-120 (aromatic carbons), ~29 (-CH₃).

-

IR (KBr, cm⁻¹): ν ~3400-3000 (broad, O-H stretch), ~1640 (C=O stretch, lowered due to hydrogen bonding), ~1600, 1480 (C=C aromatic stretch).

-

Mass Spectrometry (EI): m/z 212 (M⁺), fragments corresponding to the loss of CH₃ and COCH₃.

Visualization of the Synthetic Pathway

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Fries Rearrangement

Caption: Simplified mechanism of the ortho-selective Fries rearrangement.

Conclusion and Future Perspectives

The synthesis of this compound via the Fries rearrangement of 2-phenylphenyl acetate is a reliable and well-understood pathway. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, to ensure the desired ortho-regioselectivity. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this valuable intermediate.

Future research in this area may focus on the development of more environmentally benign catalytic systems for the Fries rearrangement, potentially utilizing solid acid catalysts to simplify product purification and catalyst recycling. Furthermore, the exploration of the synthetic utility of this compound as a scaffold for the development of novel bioactive compounds remains a promising avenue for drug discovery and development professionals.

References

- JAOC-2103-1001 (Galley Proof) - Sami Publishing Company. (2021). Journal of the American Oil Chemists' Society.

-

Fries Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Fries Rearrangement of Phenyl Acetate. (2017, August 11). Scribd. Retrieved from [Link]

-

Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

- One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances.

- Interpretation of 2D NMR Spectra. (n.d.). Agilent.

- Synthesis of 2-phenyl pyridine derivatives from aryl ketones and 1,3-diaminopropane using palladium acetate as a catalyst. (2025, August 6).

-

Ethanone, 1-(2-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

- Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling of aryl halides with arylboronic acids in aqueous media. (n.d.). The Royal Society of Chemistry.

- Technical Support Center: Synthesis of Piperidine

- 1-(2-Hydroxyphenyl)-2-(2-methoxyphenyl)ethanone. (n.d.). SpectraBase.

- A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. (2025, August 7).

- Ethanone, 2-hydroxy-1-phenyl-. (n.d.). NIST WebBook.

- HOTf-Catalyzed Green Synthesis of Benzene and Pyridine Derivatives under Solvent-free Conditions. (n.d.). The Royal Society of Chemistry.

- Metabolite Identification Using Infrared Ion Spectroscopy: Novel Biomarkers for Pyridoxine-Dependent Epilepsy. (n.d.). Radboud Repository.

- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PMC.

- Mechanochemical Synthesis of (2-Hydroxyphenyl)(3-quinolinyl)ketone. (2025, September 30).

- Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (2022, April 20). Asian Journal of Chemistry.

- Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).

Sources

A Technical Guide to the Spectroscopic Profile of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Abstract

1-(2-Hydroxybiphenyl-3-YL)ethanone, also known as 3-acetyl-2-hydroxybiphenyl, is a biphenyl derivative with significant potential in synthetic chemistry and materials science. A comprehensive understanding of its molecular structure is paramount for its application and development. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages predictive models and data from structurally analogous compounds to offer an in-depth, authoritative interpretation. Standardized protocols for data acquisition are provided to ensure methodological rigor and reproducibility for researchers in the field.

Introduction and Molecular Structure

This compound (CAS No. 21424-82-8) possesses a molecular formula of C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[1] The structure features a biphenyl core with a hydroxyl group at the 2-position and an acetyl group at the 3-position of one phenyl ring. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction is a dominant feature that profoundly influences the compound's spectroscopic characteristics, particularly in ¹H NMR and IR spectroscopy.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="-2.6,1.5!"]; C8 [label="C", pos="-3.9,0.75!"]; C9 [label="C", pos="-3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; C11 [label="C", pos="-2.6,2.8!"]; C12 [label="C", pos="-1.3,2.8!"]; O1 [label="O", pos="2.4,1.5!"]; H_O1 [label="H", pos="3.2,1.5!"]; C_Ac [label="C", pos="-2.4,-2.8!"]; O_Ac [label="O", pos="-3.4,-3.4!"]; CH3_Ac [label="CH₃", pos="-1.1,-3.4!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; C7 -- C11; C11 -- C12; C12 -- C1; C6 -- O1; O1 -- H_O1 [style=dashed, color="#4285F4"]; C4 -- C_Ac; C_Ac -- O_Ac; C_Ac -- CH3_Ac;

// Add labels for key atoms node [shape=none]; l1 [label="1'", pos="0.3,1.8!"]; l2 [label="2'", pos="-1.6,1.05!"]; l3 [label="3'", pos="-1.6,-1.05!"]; l4 [label="4'", pos="0.3,-1.8!"]; l5 [label="5'", pos="1.6,-1.05!"]; l6 [label="6'", pos="1.6,1.05!"];

l_OH [label="OH", pos="2.8, 1.8!"]; l_Ac [label="C=O", pos="-3.0, -2.2!"]; } enddot Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for this compound are detailed below, with interpretations grounded in established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The most distinctive feature in the proton NMR spectrum is the phenolic -OH proton. Due to the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, this proton is expected to be significantly deshielded and appear as a sharp singlet at a very high chemical shift (δ > 12 ppm).[2] This is a classic diagnostic signal for ortho-hydroxyaryl ketones.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| -OH | 12.0 - 12.5 | Singlet (s) | 1H | Deshielded due to strong intramolecular H-bonding. |

| Aromatic H (H6) | 7.8 - 8.0 | Doublet of Doublets (dd) | 1H | Ortho to acetyl group. |

| Aromatic H (H4, H5) | 7.3 - 7.6 | Multiplet (m) | 7H | Overlapping signals from both phenyl rings. |

| Acetyl -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | Characteristic region for an aryl methyl ketone. |

Causality in Proton Assignments:

-

-OH Proton: The proximity to the electronegative carbonyl oxygen and the formation of a six-membered hydrogen-bonded ring dramatically reduces the electron density around the proton, shifting its resonance far downfield.

-

Aromatic Protons: Protons ortho to the electron-withdrawing acetyl group (like H6) are deshielded compared to other aromatic protons. The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region of 7.3-7.5 ppm.

-

Acetyl Protons: The methyl protons are adjacent to a carbonyl group, which places them in the characteristic δ 2.6-2.8 ppm range.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; bgcolor="transparent";

// Define nodes with labels and positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O_OH [label="O", pos="2.4,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_OH [label="H", pos="3.2,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Ac [label="C", pos="-2.6,-0.75!"]; O_Ac [label="O", pos="-3.4,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH3 [label="CH₃", pos="-2.6,-2.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C6 -- O_OH; O_OH -- H_OH; C2 -- C_Ac; C_Ac -- O_Ac; C_Ac -- CH3;

// Hydrogen bond H_OH -- O_Ac [style=dashed, color="#FBBC05"];

// Labels for key signals node[shape=plaintext, fontcolor="#202124"]; label_OH [label="δ ~12.2 ppm", pos="4.2, 0.75!"]; label_CH3 [label="δ ~2.7 ppm", pos="-2.6, -3.0!"]; label_Arom [label="δ 7.3-8.0 ppm", pos="0, 2.5!"]; } enddot Figure 2: Key ¹H NMR chemical shift correlations.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the acetyl group is a key diagnostic peak, appearing significantly downfield.

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C=O (Acetyl) | 200 - 205 | Most deshielded carbon due to double bond to oxygen. |

| C-OH (C2) | 160 - 165 | Phenolic carbon, deshielded by attached oxygen. |

| Quaternary Carbons | 120 - 140 | Includes C1, C3, and the ipso-carbon of the second ring. |

| Aromatic C-H | 115 - 135 | Signals for the 8 tertiary aromatic carbons. |

| -CH₃ (Acetyl) | 25 - 30 | Shielded sp³ carbon of the methyl group. |

Causality in Carbon Assignments:

-

Carbonyl Carbon: The sp² hybridized carbon double-bonded to an oxygen atom experiences significant deshielding, placing it in the characteristic >200 ppm region for ketones.

-

Phenolic Carbon (C-OH): The direct attachment to the highly electronegative oxygen atom deshields this carbon, shifting its resonance to the 160-165 ppm range.

-

Methyl Carbon: As an sp³ hybridized carbon, it is the most shielded and appears at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present. The spectrum of this compound is dominated by the intramolecular hydrogen bond.

| Frequency (cm⁻¹) | Vibration | Intensity | Interpretation |

| 3200 - 2500 | O-H stretch | Broad, Weak | The phenolic O-H is involved in strong intramolecular H-bonding, causing significant broadening and a shift to lower wavenumbers.[2][3] |

| ~3050 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds in the aromatic rings. |

| ~1645 | C=O stretch | Strong | The carbonyl stretching frequency is lowered from the typical ~1690 cm⁻¹ for aryl ketones due to conjugation and strong intramolecular H-bonding.[4][5][6] |

| 1600, 1580, 1450 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| 750 - 850 | C-H out-of-plane bend | Strong | Bending vibrations indicative of the substitution pattern on the aromatic rings. |

Trustworthiness Through Causality: The observed low-frequency C=O stretch (~1645 cm⁻¹) is a self-validating feature. A standard aryl ketone C=O stretch appears around 1690 cm⁻¹.[5] The ~45 cm⁻¹ decrease is a direct and quantifiable consequence of the intramolecular hydrogen bond, which weakens the C=O double bond character by pulling electron density towards the hydroxyl proton. This effect corroborates the ¹H NMR data and confirms the proposed molecular geometry.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and valuable structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212 , corresponding to the molecular weight of C₁₄H₁₂O₂.

-

Key Fragmentation Pathways: The fragmentation of ortho-hydroxyaryl ketones is well-documented. The primary cleavage is the loss of the methyl group from the acetyl moiety.

| m/z | Predicted Intensity | Assignment | Notes |

| 212 | Moderate | [M]⁺ | Molecular Ion |

| 197 | High | [M - CH₃]⁺ | Loss of a methyl radical. This is often the base peak. |

| 169 | Moderate | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 197 fragment. |

| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation from the unsubstituted ring. |

dot graph "mass_spec_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, color="#5F6368"]; bgcolor="transparent";

mol [label="Molecule\n[C₁₄H₁₂O₂]⁺˙\nm/z = 212"]; frag1 [label="[M - CH₃]⁺\nm/z = 197\n(Base Peak)"]; frag2 [label="[M - CH₃ - CO]⁺\nm/z = 169"]; frag3 [label="[C₆H₅]⁺\nm/z = 77"];

mol -> frag1 [label="- •CH₃"]; frag1 -> frag2 [label="- CO"]; mol -> frag3 [label="- C₈H₇O₂", style=dashed]; } enddot Figure 3: Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[7]

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.[7]

-

Instrument Setup: Insert the tube into the spectrometer. Lock the field using the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

-

Acquisition: Tune the probe for the desired nucleus (¹H or ¹³C). Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are typically required.[8]

FT-IR Spectroscopy Protocol (Thin Solid Film)

-

Solution Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[9]

-

Film Casting: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[9]

-

Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. A background scan of the clean, empty plate should be run first and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Sample Introduction: Introduce a small quantity of the volatile sample (typically <1 mg) into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be thermally stable enough to be vaporized without decomposition.[10][11]

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause ionization and extensive, reproducible fragmentation.[12][13]

-

Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic profile of this compound is defined by its unique structural features, most notably the intramolecular hydrogen bond between the ortho-hydroxyl and acetyl groups. This interaction governs the downfield shift of the hydroxyl proton in ¹H NMR and the significant lowering of the carbonyl stretching frequency in the IR spectrum. Mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern initiated by the loss of a methyl radical. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this compound in their work.

References

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

University of California, Irvine. Sample preparation for FT-IR. [Link]

-

University of Illinois, School of Chemical Sciences. Electron Ionization. [Link]

-

Gryk, M. R., et al. (2009). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]

-

Lab Tech. How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

-

Gsponer, J., et al. (2008). NMR Protocols and Methods. Springer Nature. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

-

Chromedia. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

Srivastava, V. (2024). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Hansen, P. E., et al. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. [Link]

-

eGyanKosh. Application of IR spectroscopy and interpretation of IR spectrum. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0320993). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0262124). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291036). [Link]

-

Wang, Z., et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones - Supporting Information. ACS Omega. [Link]

-

Illinois State University, Department of Chemistry. Infrared Spectroscopy. [Link]

-

NIST. 2'-Hydroxy-4'-methoxyacetophenone, TMS derivative. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0251536). [Link]

-

PubChem. This compound. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Dr. S. K. Singh. (2022). IR Spectroscopy - Effect of Hydrogen Bonding. YouTube. [Link]

-

Milligan College. Structure Identification By 1H NMR. [Link]

-

StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

-

De La Kethulle de Ryhove, S. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Jadhav, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]

-

SpectraBase. 2'-Hydroxyacetophenone. [Link]

Sources

- 1. This compound | C14H12O2 | CID 13224008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. narsammaacsc.org [narsammaacsc.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. youtube.com [youtube.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. uwyo.edu [uwyo.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one (CAS Number: 21424-82-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one, registered under CAS number 21424-82-8, is a biphenyl derivative with a distinct molecular architecture featuring a hydroxyacetophenone scaffold.[1][2] This compound, also known by its synonym 3-Aceto-2-hydroxybiphenyl, belongs to a class of organic molecules that are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and their potential for diverse biological activities. The biphenyl moiety provides a rigid and extended aromatic system, which is a common feature in many biologically active compounds, while the ortho-hydroxyacetophenone core can participate in hydrogen bonding and metal chelation, suggesting potential applications in catalysis and as a synthetic intermediate. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, based on available data.

Chemical Structure and Identifiers

The fundamental structure of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one consists of a biphenyl backbone with a hydroxyl group at the 2-position and an acetyl group at the 3-position of one of the phenyl rings.

Figure 1: 2D Chemical Structure of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 21424-82-8 | [1][2][3] |

| IUPAC Name | 1-(2-hydroxy-3-phenylphenyl)ethanone | [1] |

| Synonyms | 3-Aceto-2-hydroxybiphenyl, 1-(2-Hydroxybiphenyl-3-yl)ethanone | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2][3] |

| InChI Key | XFRAXOKMMRIWKK-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2 | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not extensively reported in publicly available literature. However, based on its structure and data from chemical databases, the following properties can be summarized.

Table 2: Physicochemical Properties

| Property | Value | Notes | Source |

| Molecular Weight | 212.24 g/mol | Calculated | [1][2][3] |

| Appearance | Not specified | Likely a solid at room temperature, common for similar biphenyl derivatives. | |

| Melting Point | Not available | No experimental data found. | |

| Boiling Point | Not available | No experimental data found. | |

| Solubility | Not available | Expected to be soluble in common organic solvents like ethanol, methanol, and DMSO, with low solubility in water due to its predominantly nonpolar structure. | |

| XLogP3-AA | 3.4 | Computed | [1] |

| Hydrogen Bond Donor Count | 1 | Computed | [1] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [1] |

| Rotatable Bond Count | 2 | Computed | [1] |

Synthesis and Characterization

Synthetic Approaches

Figure 2: Plausible synthetic workflow for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one via Suzuki-Miyaura coupling.

An alternative approach could involve a Friedel-Crafts acylation of 2-hydroxybiphenyl. However, controlling the regioselectivity to obtain the desired 3-acetyl derivative could be challenging and may lead to a mixture of isomers.

Spectral Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not widely published. However, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR Spectroscopy: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group, likely in the range of δ 2.5-2.7 ppm. The aromatic region (δ 6.8-8.0 ppm) would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. A downfield singlet for the phenolic hydroxyl proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the acetyl group around δ 200 ppm. The methyl carbon would appear upfield, typically around δ 25-30 ppm. The aromatic region would contain a number of signals for the 12 aromatic carbons, with those attached to oxygen appearing at lower field.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic hydroxyl group in the region of 3200-3600 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone would be expected around 1650-1680 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.[4]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.24 g/mol ).

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one, the structural motifs present in the molecule suggest several areas of potential interest for research and development.

Medicinal Chemistry

Biphenyl derivatives are a well-established class of compounds with a broad range of pharmacological activities. The presence of the hydroxyl and acetyl groups on the biphenyl scaffold of CAS 21424-82-8 provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery.

-

Anti-inflammatory and Antioxidant Activity: Phenolic compounds, including hydroxylated biphenyls, are known to possess antioxidant properties due to their ability to scavenge free radicals. The ortho-hydroxyacetophenone moiety may also contribute to these effects.

-

Enzyme Inhibition: The biphenyl structure can serve as a scaffold to position functional groups for interaction with the active sites of various enzymes.

Intermediate in Organic Synthesis

The functional groups of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one make it a potentially valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be alkylated or acylated, and the ketone can undergo a variety of reactions, such as reduction, oxidation, or condensation.

Safety and Handling

Detailed toxicological data for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not available. As with any chemical compound for which toxicological properties have not been fully investigated, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one (CAS 21424-82-8) is a chemical compound with a well-defined structure but limited publicly available experimental data regarding its physicochemical properties, synthesis, and biological activity. Its molecular architecture, featuring a biphenyl core with hydroxyl and acetyl functional groups, suggests potential for further investigation in medicinal chemistry and as a synthetic intermediate. Future research to determine its experimental properties and explore its reactivity and biological profile would be valuable to the scientific community.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 3271-80-5,Acetic acid 2-biphenylyl ester. [Link]

-

Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. [Link]

-

The synthesis and structure of 1-[3-{(2- hydroxybenzylidene)amino}phenyl]ethanone. [Link]

-

Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]

-

CAS. CAS Common Chemistry. [Link]

-

Organic Syntheses. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. [Link]

-

Biological Control Network. 1-(2-Amino-3-hydroxyphenyl)ethanone. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone. National Center for Biotechnology Information. [Link]

-

RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

-

NIST WebBook. Ethanone, 1-[1,1'-biphenyl]-4-yl-. [Link]

-

ResearchGate. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

- Google Patents. Method for synthesizing 3-hydroxyacetophenone.

-

PubMed. Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. [Link]

-

NIST WebBook. o-Hydroxybiphenyl. [Link]

-

ResearchGate. What is the synthesis of 4-hydroxy-benzeneacetamide ?. [Link]

- Google Patents. 3-hydroxyacetophenone synthesis method.

- Google Patents. The synthetic method of 3- hydroxy acetophenone.

-

Schlegel Group. Structure and infrared (IR) assignments for the OLED material: N,Nº-diphenyl-N,Nº-bis(1-naphthyl)-1,1º-biphenyl-4,4/-diamine (NPB). [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

-

NIST WebBook. p-Hydroxybiphenyl. [Link]

Sources

The Therapeutic Potential of Substituted Biphenyl Ethanones: A Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

An In-Depth Technical Guide

Abstract

The biphenyl scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] When functionalized with an ethanone moiety and further decorated with various substituents, this structural class gives rise to a diverse array of biological activities. This technical guide offers an in-depth exploration of substituted biphenyl ethanones for researchers, medicinal chemists, and drug development professionals. We delve into the core synthetic methodologies, provide a detailed analysis of their prominent biological activities—including antimicrobial, anti-inflammatory, and anticancer effects—and synthesize the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is structured to serve as a comprehensive resource, integrating detailed experimental protocols, comparative data tables, and mechanistic diagrams to facilitate a deeper understanding and guide future research in this promising area of drug discovery.

Introduction: The Biphenyl Ethanone Core

Biphenyl and its derivatives are recognized for their wide-ranging therapeutic applications, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[3][4] The core structure, consisting of two connected phenyl rings, provides a versatile and conformationally flexible scaffold that can be tailored to interact with a multitude of biological targets.[2][5] The introduction of an ethanone (acetyl) group creates a key chemical handle and an electron-withdrawing moiety, which can significantly influence the molecule's reactivity, polarity, and binding interactions.[4]

Further chemical modification through substitution on the biphenyl rings allows for the fine-tuning of physicochemical properties and biological activity. This process of structural elaboration is central to modern drug design, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity.[5][6] This guide synthesizes current knowledge on these compounds, providing a foundational framework for professionals engaged in the discovery and development of novel therapeutics based on the biphenyl ethanone scaffold.

Synthetic Strategies for Substituted Biphenyl Ethanones

The synthesis of substituted biphenyl ethanones typically begins with the functionalization of the parent biphenyl molecule. A common and effective strategy is the Friedel-Crafts acylation, which introduces the ethanone group.[7] This intermediate can then be halogenated to produce a reactive α-haloketone, such as 1-(biphenyl-4-yl)-2-chloroethanone, which serves as a versatile precursor for introducing a wide range of functional groups, particularly through nucleophilic substitution with various amines.[3]

Protocol 1: Synthesis of 1-(biphenyl-4-yl)-2-(substituted-amino)ethanone

This protocol describes a representative two-step synthesis starting from biphenyl, adapted from methodologies found in the literature.[3] The causality behind this approach lies in its efficiency and modularity; the chloroethanone intermediate is stable and can be reacted with a library of different amines to rapidly generate a diverse set of final compounds for screening.

Materials:

-

Biphenyl

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂)

-

Substituted aromatic or aliphatic amine

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 1-(biphenyl-4-yl)-2-chloroethanone (Intermediate)

-

Setup: Assemble a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser in a fume hood. Ensure all glassware is dry.

-

Reaction Mixture: To the flask, add biphenyl (0.01 mol), finely powdered anhydrous AlCl₃ (0.01 mol), and 35 mL of anhydrous CS₂.

-

Addition: Place pure chloroacetyl chloride (0.01 mol) into the dropping funnel and add it dropwise to the reaction mixture with stirring.

-

Reflux: After the addition is complete, gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex. A solid precipitate will form.

-

Isolation: Filter the solid product, wash it thoroughly with water, and recrystallize from methanol to yield pure 1-(biphenyl-4-yl)-2-chloroethanone. Characterize using TLC, IR, and NMR spectroscopy.[3]

Step 2: Synthesis of 1-(biphenyl-4-yl)-2-(substituted-amino)ethanone (Final Product)

-

Setup: In a dry round-bottom flask, dissolve the 1-(biphenyl-4-yl)-2-chloroethanone intermediate (0.01 mol) in ethanol.

-

Amine Addition: Add the desired substituted amine (0.01 mol) to the solution.

-

Reflux: Reflux the reaction mixture for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, pour the warm mixture into a beaker containing crushed ice. The final product will precipitate out of the solution.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from distilled alcohol to obtain the purified product.

-

Characterization: Confirm the structure and purity of the final compound using melting point determination, IR, and NMR spectroscopy.[3][8]

Key Biological Activities of Substituted Biphenyl Ethanones

The versatility of the biphenyl ethanone scaffold allows for its interaction with a wide range of biological targets, leading to diverse pharmacological effects. The most prominent activities reported are antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial Activity

Substituted biphenyl ethanones have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The mechanism of action can vary, but some derivatives are known to disrupt microbial cell membranes or interfere with essential enzymatic processes.[2] The presence and position of electron-withdrawing or lipophilic groups on the biphenyl rings can drastically alter the antimicrobial potency.[8] For instance, some studies have shown that para-nitro substituted compounds exhibit strong inhibition of fungi like Aspergillus niger.[4]

Table 1: Antimicrobial Activity of Selected Biphenyl Derivatives

| Compound | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aucuparin | Bacillus subtilis | 3.12 | [9] |

| Aucuparin | Staphylococcus aureus | 12.5 | [9] |

| Protosappanin A | MRSA | 64 | [10] |

| Protosappanin B | MRSA | 128 |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. Its self-validating nature comes from the inclusion of positive (microbe + no drug), negative (broth only), and standard drug controls.

Materials:

-

Synthesized biphenyl ethanone compounds

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

Solvent for compounds (e.g., DMSO)

Procedure:

-

Stock Solution: Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent like DMSO.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the standard drug using the sterile broth. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

-

Dispensing: Add 100 µL of the diluted inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL.

-

Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum) to ensure the validity of the experiment.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Anti-inflammatory Activity

Several biphenyl derivatives have been identified as potent anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis. The anti-inflammatory effects are typically evaluated in vivo using models like the carrageenan-induced paw edema test in rodents, which measures the ability of a compound to reduce acute inflammation.[11][13]

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Max. % Inhibition of Edema (at 3h) | Reference |

|---|---|---|---|

| 4e* | 100 | Significant reduction vs. control | [11] |

| Celecoxib (Standard) | 5 | Significant reduction vs. control |[11] |

*4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide

Protocol 3: Carrageenan-Induced Paw Edema Assay in Rats

This is a classic and reliable in vivo model for screening acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a localized, reproducible inflammatory response (edema), and an effective anti-inflammatory agent will reduce the swelling.

Materials:

-

Wistar rats (150-200g)

-

Test compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard drug (e.g., Diclofenac, 25 mg/kg)[14]

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping: Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses, e.g., 10, 20, 40 mg/kg).[14]

-

Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

-

Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Anticancer Activity

The biphenyl scaffold is present in many anticancer agents, and substituted biphenyl ethanones are no exception.[1][15] These compounds have shown cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancers.[15][16] The mechanism of action often involves the induction of apoptosis (programmed cell death), which is a hallmark of effective chemotherapy.[17] This can be triggered through various signaling pathways, often culminating in the activation of caspases and the cleavage of essential cellular proteins like PARP.[17]

Table 3: Cytotoxic Activity of Selected Biphenyl Ethanones

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 11 | Melanoma | 1.7 ± 0.5 | [17] |

| Compound 12 | Melanoma | 2.0 ± 0.7 | [17] |

| DPDQ-3a | A549 (Lung) | Lower than cisplatin | [1] |

| DPDQ-3a | DLD1 (Colorectal) | Lower than cisplatin | [1] |

| Compound 10d* | Hela (Cervical) | 32.38 ± 1.8 |[15] |

*Thiazolidine-2,4-dione-biphenyl derivative with cyano moiety

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design.[18] For substituted biphenyl ethanones, SAR studies aim to identify the key chemical features and substitution patterns that confer high potency and selectivity for a given biological target.[19]

Key SAR Insights from Literature:

-

Nature of Substituents: The electronic properties of substituents are critical. Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) moieties can enhance anticancer or antimicrobial activity.[1][4][15] In contrast, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can influence anti-inflammatory properties.[11]

-

Position of Substituents: The position of substitution (ortho, meta, or para) on the phenyl rings significantly impacts activity. For example, studies on some Schiff bases have shown that meta and para substitutions lead to better antimicrobial activity compared to ortho substitution.[20] Para-substitution is often favored as it minimizes steric hindrance.[21]

-

Lipophilicity: The overall lipophilicity (hydrophobicity) of the molecule, often modified by adding alkyl or halogen substituents, plays a crucial role in membrane permeability and target engagement. A balance is necessary, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

-

Amino Substituent: In derivatives synthesized from the 2-chloroethanone intermediate, the nature of the R-group on the amino function is a primary driver of diversity and activity. Bulky or aromatic amines can introduce new binding interactions (e.g., pi-stacking) with the biological target.

Future Perspectives and Conclusion

Substituted biphenyl ethanones represent a rich and versatile class of compounds with demonstrated therapeutic potential across multiple disease areas. Their synthetic accessibility and the modular nature of their derivatization make them an attractive scaffold for medicinal chemists.

Future Directions:

-

Mechanism of Action Studies: While broad activities have been identified, detailed mechanistic studies are needed to pinpoint the specific molecular targets for many of the active compounds.

-

Selectivity Profiling: For applications like cancer and inflammation, developing compounds with high selectivity (e.g., COX-2 selective inhibitors or kinase-specific inhibitors) is crucial to minimize off-target side effects.

-

Pharmacokinetic Optimization: Future work should focus on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have suitable bioavailability and half-lives for therapeutic use.

-

Combinatorial Libraries: The synthetic routes are well-suited for combinatorial chemistry and high-throughput screening to explore a vast chemical space and identify novel leads.[6]

References

-

Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl derivatives against C. albicans and E. coli. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. (2011). TSI Journals. [Link]

-

Cortez, D. G., et al. (2002). Antibacterial Activity of a Biphenyl and Xanthones from Kielmeyera coriacea. Pharmaceutical Biology. [Link]

-

Anticancer efficacy of biphenyl‐based compounds in published research studies. (n.d.). ResearchGate. [Link]

-

Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry. [Link]

-

Siddiqui, A. A., et al. (2010). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung. [Link]

-

El-Sayed, R. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. (2019). International Journal of Scientific Development and Research. [Link]

-

Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (2020). ResearchGate. [Link]

-

Chen, G., et al. (2015). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Journal of Pharmacy and Pharmacology. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Al-Ostath, A., et al. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery. [Link]

-

Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules. [Link]

-

Kumar, P., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. European Journal of Medicinal Chemistry. [Link]

-

Kim, D., et al. (2019). Synthesis and biological activity of biphenyl group derivatives. ResearchGate. [Link]

- Method for producing substituted biphenyls. (2009).

-

Alkhamis, O., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. [Link]

-

Asati, V., et al. (2017). Design, synthesis and anticancer screening of 3-(3-(substituted phenyl) acryloyl)-2H-chromen-2ones as selective anti-breast cancer agent. Biomedicine & Pharmacotherapy. [Link]

-

Al-Masoudi, N. A., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. Archives of Razi Institute. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. [Link]

-

Chen, Y.-C., et al. (2021). Characterizing the structure–activity relationships of natural products, tanshinones, reveals their mode of action in inhibiting spleen tyrosine kinase. RSC Advances. [Link]

-

Lan, S., et al. (2021). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. ResearchGate. [Link]

-

Leclerc, G., et al. (1989). Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands. American Journal of Hypertension. [Link]

-

Abu-Hussen, A. A. A. (2015). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. ResearchGate. [Link]

-

Khan, M. A., et al. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules. [Link]

-